3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula and an average molecular weight of approximately 102.14 g/mol. This compound is classified as an amide and is notable for its potential applications in pharmacological research, particularly in the development of muscle relaxants and anticonvulsants. The hydrochloride form indicates that it is a salt formed from the reaction of the base with hydrochloric acid, enhancing its solubility in water and stability.
The compound is cataloged under various chemical databases, including PubChem, where it is identified by the InChI Key FCWIFOZMNWOMNM-UHFFFAOYSA-N. It belongs to the broader class of amides, which are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). This specific compound can be synthesized through various methods involving cyclohexylamine and methylpropanamide derivatives.
The synthesis of 3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride can be approached through several methods:
The synthesis often requires careful control of temperature and pH to ensure high yields and minimize side reactions. The use of solvents such as dichloromethane or methanol can aid in solubilizing reactants and improving reaction kinetics.
The molecular structure of 3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride features:
InChI=1S/C10H20N2O.ClH/c1-12(10(13)7-8-11)9-5-3-2-4-6-9;/h9H,2-8,11H2,1H3;1H
The chemical reactions involving 3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride primarily include:
These reactions typically require controlled conditions to prevent decomposition or unwanted side reactions. The use of catalysts or protective groups may also be employed to enhance selectivity.
The mechanism by which 3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride exerts its effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems due to its structural similarity to other pharmacologically active compounds.
Research indicates that compounds with similar structures often interact with GABA receptors or other neurotransmitter pathways, potentially leading to muscle relaxation or anticonvulsant effects.
3-Amino-N-cyclohexyl-N-methylpropanamide hydrochloride has several scientific applications:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: